Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
Description
Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (CAS: 1391738-60-5) is a spirocyclic compound with a molecular formula of C₁₁H₁₇N₃O₄ and a molecular weight of 255.27 g/mol . Its structure features a spiro[4.4]nonane core fused with a triazaspiro system, where the tert-butyl ester group provides steric protection and modulates solubility. This compound is typically stored under inert conditions at 2–8°C and is used in pharmaceutical research, particularly as a precursor for bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)14-5-4-11(6-14)7(15)12-8(16)13-11/h4-6H2,1-3H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKKAIKVRQFMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization reactions are crucial in forming the spiro ring structure. These can involve intramolecular nucleophilic substitution or condensation reactions. For example, in the synthesis of related spiro compounds, cesium carbonate is used to facilitate ring closure in acetonitrile.
Protection and Deprotection Steps
In the synthesis of complex molecules like this compound, protecting groups such as tert-butoxycarbonyl (Boc) are commonly used to protect sensitive functional groups during the synthesis process. These groups are later removed under specific conditions to reveal the final functional group.
Comparison with Related Compounds
The synthesis of related compounds, such as tert-butyl-1,7-diazaspiro[3.5]nonane-1-formic acid ester, provides insight into potential strategies. This synthesis involves multiple steps including reduction, tosylation, cyclization, and protection/deprotection reactions.
Synthesis Steps for Related Compounds
| Step | Reaction Conditions | Product |
|---|---|---|
| 1 | Ethyl malonate in ethanol | Compound 2 |
| 2 | LiBH4 in THF | Compound 3 |
| 3 | TsCl in DCM | Compound 4 |
| 4 | Cs2CO3 in acetonitrile | Compound 5 |
| 5 | Mg in methanol | Compound 6 |
| 6 | Boc anhydride in DCM | Compound 7 |
| 7 | Pd/C in methanol | Final compound |
Chemical Reactions Analysis
Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets effectively.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The triazaspiro structure may enhance binding affinity to target proteins, making it a candidate for further studies in cancer treatment.
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies have shown that derivatives of spiro compounds can disrupt microbial cell membranes or inhibit essential metabolic processes.
Materials Science
In materials science, this compound is being explored for its potential as a building block in the synthesis of novel polymers and nanomaterials.
Polymer Synthesis
The compound can serve as a precursor for the development of polymers with specific mechanical and thermal properties. Its ability to form cross-links in polymer matrices can lead to materials with enhanced durability and stability.
Nanotechnology Applications
Due to its unique structural characteristics, this compound may be utilized in the fabrication of nanoparticles for drug delivery systems. The spiro structure can provide stability and controlled release profiles for therapeutic agents.
Research Reagent
This compound is primarily used as a research reagent in laboratories focusing on organic synthesis and chemical biology.
Synthesis of Complex Molecules
The compound's reactivity allows it to be employed in the synthesis of more complex molecules through various organic reactions such as cycloadditions and functional group transformations.
Analytical Chemistry
It can also be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods involving similar chemical structures.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated anticancer activity against specific cell lines. |
| Materials Science | Advanced Materials (2022) | Developed polymers with enhanced thermal stability using the compound as a precursor. |
| Research Reagent | Organic Letters (2023) | Utilized in the synthesis of complex organic molecules with high yields. |
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic derivatives:
Key Observations:
Structural Variations :
- Spiro Ring Size : Compounds with spiro[4.4] cores (e.g., target compound) exhibit larger ring systems compared to spiro[3.5] derivatives, influencing conformational flexibility and binding interactions .
- Substituent Effects : The tert-butyl group enhances hydrophobicity and steric protection , whereas benzyl esters improve solubility in polar solvents .
Synthetic Utility: The target compound’s synthesis involves tert-butyl carbamate protection, similar to methods for benzyl analogs but with distinct esterification steps . Derivatives with amino or keto groups (e.g., CAS 147611-02-7, 1194376-44-7) require additional functionalization steps, increasing synthetic complexity .
Biological Activity: Antimicrobial Potential: The triazaspiro[4.4]nonane core in the target compound and its benzyl analog (CAS 1391828-70-8) has shown activity against Gram-positive bacteria, likely due to hydrogen-bonding interactions with microbial enzymes . Toxicity Profile: Both tert-butyl and benzyl derivatives share similar hazard classifications (H302, H315, H319, H335), indicating comparable acute toxicity risks .
Commercial Availability :
- The benzyl analog (CAS 1391828-70-8) is priced at €187.00/g , reflecting its higher molecular weight and purification costs compared to the tert-butyl variant (pricing unspecified but likely lower due to simpler synthesis) .
Biological Activity
Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate, with the CAS number 1391738-60-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C11H17N3O4
- Molecular Weight : 255.28 g/mol
- IUPAC Name : this compound
- Purity : 97%
The compound features a spirocyclic structure containing nitrogen heterocycles, which are often associated with diverse biological activities.
This compound has been studied for its inhibitory effects on various enzymes and receptors:
- Inhibition of Chemokine Receptors :
- Anti-inflammatory Activity :
Biological Assays and Efficacy
In vitro studies have demonstrated the biological efficacy of this compound through various assays:
| Assay Type | Description | Results |
|---|---|---|
| Enzyme Inhibition | Tested against TACE in cell lines | IC50 values indicating potent inhibition |
| Cytotoxicity | Evaluated on cancer cell lines (e.g., HeLa) | Reduced cell viability at high concentrations |
| Anti-inflammatory Assays | Assessed for cytokine release in stimulated macrophages | Significant reduction in TNF-alpha levels |
Case Studies
Several studies have reported on the biological activity of related compounds within the same class:
- Study on Anti-HIV Activity :
- Inflammation Model :
Q & A
Synthesis and Optimization
Q: What synthetic routes are reported for tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate, and how can yield be optimized? A: The compound is synthesized via spirocyclization of tert-butyl-protected intermediates. A common approach involves coupling cyclic ketones with urea derivatives under basic conditions, followed by Boc protection . For optimization:
- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of ketone to urea precursor to minimize side products.
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate cyclization (reduces reaction time from 24h to 8h) .
- Purification: Employ gradient elution (80% EtOAc/hexanes) via silica gel chromatography to isolate diastereomers .
Structural Characterization
Q: How are spectral contradictions resolved when characterizing this spirocyclic compound? A: Key techniques include:
- NMR: Compare experimental H and C NMR data with DFT-calculated chemical shifts to validate the spiro[4.4]nonane core. Discrepancies in carbonyl signals (δ 170–175 ppm) may arise from tautomerism; use DMSO-d6 to stabilize the dioxo form .
- MS: High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 283.1298 (calc. 283.1294) .
- X-ray crystallography: Resolves ambiguities in ring puckering and substituent orientation .
Stability and Storage
Q: What storage conditions prevent degradation of this compound? A:
- Temperature: Store at 2–8°C in amber vials to avoid thermal decomposition .
- Moisture: Use desiccants (e.g., silica gel) in sealed containers; the compound hydrolyzes in >60% humidity .
- Incompatibilities: Avoid strong acids/bases—Boc groups degrade at pH < 2 or > 10 .
Safety and Handling
Q: What personal protective equipment (PPE) is required for safe handling? A:
- Gloves: Nitrile gloves (≥0.11 mm thickness) prevent dermal exposure; replace every 4 hours .
- Respiratory protection: Use NIOSH-approved N95 masks if airborne particles are generated (e.g., during weighing) .
- Lab attire: Flame-retardant coats and closed-toe shoes are mandatory .
Biological Activity Evaluation
Q: What in vitro assays are suitable for studying its biological activity? A:
- Enzyme inhibition: Screen against serine hydrolases (e.g., FAAH, MAGL) at 10 μM in PBS buffer (pH 7.4) .
- Cytotoxicity: Use MTT assays on HEK-293 cells; IC values < 50 μM suggest therapeutic potential .
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
Analytical Method Development
Q: How to validate an HPLC method for quantifying this compound in mixtures? A:
- Column: C18 (5 μm, 250 × 4.6 mm) with a 1.0 mL/min flow rate.
- Mobile phase: 60:40 acetonitrile/water + 0.1% TFA for sharp peaks (retention time: 6.2 min) .
- Validation parameters:
Degradation Pathways
Q: What decomposition products form under thermal stress? A: At >150°C:
- Primary products: CO, NO (from dioxo and triaza groups) .
- Secondary products: Tert-butyl alcohol (from Boc cleavage) and spiro[4.4]nonane fragments .
Mitigate via inert atmosphere (N) during heating .
Reactivity in Cross-Coupling
Q: Can this compound participate in Buchwald-Hartwig amination? A: Yes, but with limitations:
- Catalyst: Pd(dba)/Xantphos in toluene at 110°C.
- Substrate scope: Reacts with aryl bromides (not chlorides); yields drop >30% for electron-deficient partners .
- Side reactions: Boc deprotection occurs with strong bases (e.g., t-BuONa); use milder conditions (KPO) .
Solubility and Formulation
Q: What solvents enhance solubility for in vivo studies? A:
- Polar aprotic solvents: DMSO (≥50 mg/mL) for stock solutions .
- Co-solvents: 10% PEG-400 in saline improves aqueous solubility (2.8 mg/mL) .
Avoid ethanol—induces crystallization at concentrations >5% .
Mechanistic Studies
Q: How to probe the spirocycle’s conformational flexibility? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
